N-(4-acetylphenyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-14(24)15-3-5-16(6-4-15)20-17(25)13-22-9-11-23(12-10-22)18-19-7-8-21(18)2/h3-8H,9-13H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLVZJXSXOBFKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=NC=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 344.43 g/mol. Its structure features an acetylphenyl group linked to a piperazine moiety substituted with an imidazole ring, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 344.43 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperazine Ring : Reaction of 1-methylimidazole with appropriate acetic acid derivatives.
- Acetylation : Using acetic anhydride to introduce the acetyl group on the phenyl ring.
- Coupling Reactions : Employing coupling agents to link the piperazine and imidazole components.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that this compound outperforms some conventional antibiotics, indicating its potential as a therapeutic agent in treating infections.
Anticancer Properties
The compound has also been investigated for its anticancer effects. Studies have shown that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the modulation of key signaling pathways related to cell survival and proliferation.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways critical for bacterial growth and cancer cell proliferation.
- Receptor Modulation : The compound can modulate receptor activity, influencing cellular signaling pathways.
- Gene Expression Alteration : It affects transcription factors that regulate gene expression related to apoptosis and cell cycle progression.
Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated the antimicrobial efficacy of various Schiff base derivatives, including our compound. Results indicated that it exhibited potent antibacterial activity with an MIC of 32 μg/mL against S. aureus, outperforming standard treatments like levofloxacin .
Study 2: Anticancer Activity
In a separate investigation, the compound was tested against different cancer cell lines. It demonstrated significant cytotoxicity with IC50 values below 20 µM, indicating strong potential as an anticancer agent .
Comparison with Similar Compounds
Piperazine-Containing Acetamides
Piperazine derivatives are prevalent in medicinal chemistry due to their conformational flexibility. Key comparisons include:
Key Observations :
- Substituents on the piperazine ring significantly alter physicochemical properties. For example, electron-withdrawing groups (e.g., Cl, F) increase lipophilicity, while methoxy groups enhance solubility .
- The target compound’s 1-methylimidazole substituent may offer unique steric and electronic effects compared to aryl-substituted analogs .
Imidazole/Thiazole-Linked Acetamides
Imidazole and thiazole rings are common in bioactive molecules. Notable analogs include:
Key Observations :
- Imidazothiazole derivatives (e.g., 5k) exhibit lower melting points (80–94°C) compared to thiazole-piperazine analogs (269–303°C), suggesting differences in crystallinity .
Q & A
Q. What are the common synthetic routes for N-(4-acetylphenyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including condensation of acetylphenyl derivatives with piperazine-linked imidazole precursors. Key steps include:
- Amide bond formation : Using coupling agents like EDCI/HOBt in anhydrous solvents (e.g., DMF) under nitrogen .
- Piperazine functionalization : Substitution reactions with 1-methylimidazole derivatives at controlled temperatures (60–80°C) to avoid side products .
- Purification : Column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization . Optimization focuses on pH control (e.g., neutral to slightly basic conditions) and catalyst selection (e.g., triethylamine for deprotonation) to improve yields (typically 60–85%) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions, e.g., acetylphenyl protons at δ 2.5–2.7 ppm and imidazole protons at δ 7.1–7.3 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 396.18) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) percentages are compared to theoretical values to assess purity (>95%) .
Q. What structural features influence this compound's physicochemical properties?
- The acetylphenyl group enhances lipophilicity (logP ~2.8), impacting membrane permeability.
- The piperazine-imidazole moiety introduces hydrogen-bonding capability (e.g., via N-H and carbonyl groups), affecting solubility in polar solvents like DMSO .
- Steric hindrance from the methyl group on imidazole may reduce metabolic degradation in vitro .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different derivatives of this compound?
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., fluorophenyl vs. chlorophenyl on piperazine) using standardized assays (e.g., IC₅₀ in enzyme inhibition) .
- Molecular Docking Studies : Identify binding poses in target proteins (e.g., kinases or GPCRs) to explain divergent activities. For example, fluorinated derivatives may exhibit stronger hydrophobic interactions .
- Statistical Validation : Use ANOVA to assess inter-experimental variability in biological replicates .
Q. What methodological strategies are recommended for optimizing this compound's pharmacokinetic profile?
- Metabolic Stability Assays : Incubate with liver microsomes to identify vulnerable sites (e.g., acetyl group hydrolysis) and design prodrugs .
- Co-crystallization Studies : Determine 3D interactions with serum albumin to predict plasma protein binding .
- Permeability Assays : Use Caco-2 monolayers to evaluate intestinal absorption and modify substituents (e.g., methoxy groups) to enhance bioavailability .
Q. How can researchers design experiments to elucidate the compound's mechanism of action in neurological targets?
- Receptor Binding Assays : Radioligand displacement studies (e.g., ³H-labeled antagonists for serotonin or dopamine receptors) .
- Calcium Imaging : Monitor intracellular Ca²⁺ flux in neuronal cells to assess GPCR activation .
- Knockout Models : Use CRISPR/Cas9 to silence suspected targets (e.g., 5-HT₆ receptors) and validate functional involvement .
Q. What are the key considerations for synthesizing and testing novel derivatives to avoid cytotoxicity?
- Scaffold Modifications : Replace reactive groups (e.g., sulfonyl with carbonyl) to reduce off-target interactions .
- In Silico Toxicity Prediction : Use tools like ProTox-II to flag mutagenic or hepatotoxic motifs early .
- Dose-Response Profiling : Conduct MTT assays on HEK293 or HepG2 cells to establish safe concentration ranges (e.g., IC₅₀ > 50 µM) .
Methodological Notes
- Contradiction Management : Cross-validate conflicting data (e.g., bioactivity vs. solubility) using orthogonal techniques like SPR (surface plasmon resonance) and HPLC .
- Data Reproducibility : Document reaction conditions (e.g., solvent purity, humidity control) to minimize batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
